2-(m-Chlorodiphenylmethoxy)-N,N-dimethylethylamine hydrochloride
Description
2-(m-Chlorodiphenylmethoxy)-N,N-dimethylethylamine hydrochloride is a synthetic tertiary amine derivative structurally related to first-generation antihistamines. While direct references to this compound are absent in the provided evidence, its structure can be inferred as a chlorinated analog of diphenhydramine hydrochloride (2-(diphenylmethoxy)-N,N-dimethylethylamine hydrochloride) . The substitution of a chlorine atom at the meta position of one phenyl group in the diphenylmethoxy moiety distinguishes it from diphenhydramine. This modification likely alters its physicochemical properties, such as lipophilicity and receptor-binding affinity, which may influence its pharmacokinetic and pharmacodynamic profiles.
The compound’s molecular formula is hypothesized to be C₁₇H₂₀ClNO·HCl (molecular weight ~326.3 g/mol, calculated by adding chlorine’s atomic mass to diphenhydramine’s base structure). Like diphenhydramine, it is expected to exhibit amphiphilic properties due to the hydrophobic aromatic rings and hydrophilic dimethylaminoethyl group, enabling interactions with biological membranes and histamine H₁ receptors .
Properties
CAS No. |
63917-88-4 |
|---|---|
Molecular Formula |
C17H21Cl2NO |
Molecular Weight |
326.3 g/mol |
IUPAC Name |
2-[(3-chlorophenyl)-phenylmethoxy]ethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C17H20ClNO.ClH/c1-19(2)11-12-20-17(14-7-4-3-5-8-14)15-9-6-10-16(18)13-15;/h3-10,13,17H,11-12H2,1-2H3;1H |
InChI Key |
QBYBMXVKAQVJHV-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)CCOC(C1=CC=CC=C1)C2=CC(=CC=C2)Cl.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Route and Reaction Conditions
The synthesis of 2-dimethylaminoethyl chloride hydrochloride involves the chlorination of dimethylethanolamine using thionyl chloride (sulfur oxychloride) under controlled temperature conditions, followed by reflux in dehydrated alcohol. The key steps are:
- Raw materials : Dimethylethanolamine (technical grade, 99.5%), thionyl chloride (technical grade, 99.5%), dehydrated alcohol (technical grade, 99.5%).
- Temperature control : Initial chlorination is conducted at 5–15 °C using an ice-water bath.
- Molar ratio : Thionyl chloride to dimethylethanolamine is maintained at approximately 1.05–1.2:1.
- Reaction time : Initial chlorination is followed by stirring at 30–45 °C for 1 hour, then addition of dehydrated alcohol and reflux at 70–78 °C for 1–2 hours.
- Post-reaction treatment : Cooling for 6 hours, filtration, washing with dehydrated alcohol, and drying to obtain the product.
Reaction Scheme
$$
\text{Dimethylethanolamine} + \text{Thionyl chloride} \xrightarrow[\text{5-15 °C}]{\text{ice-water bath}} \text{2-dimethylaminoethyl chloride hydrochloride}
$$
Experimental Data from Patent CN103408432A
| Parameter | Condition/Value |
|---|---|
| Dimethylethanolamine | 37.5 g (0.42 mol) |
| Thionyl chloride | 60 g (0.5 mol) |
| Temperature (chlorination) | 5–15 °C |
| Stirring time (post-addition) | 1 hour at 30–45 °C |
| Reflux time | 1 hour at 70–78 °C |
| Cooling time | 6 hours |
| Yield | 88.6% |
| Melting point (mp) | 201–204 °C |
| Purity | >99.2% |
Advantages of This Method
- No recrystallization required due to high purity.
- Mild reaction conditions with easy operation.
- High yield and low cost.
- Environmental benefits: absorption of HCl and SO2 gases, reduced waste liquid treatment requirements.
Preparation of 2-(m-Chlorodiphenylmethoxy)-N,N-dimethylethylamine Hydrochloride
While direct detailed procedures for the final compound are less frequently published, the general approach involves:
- Nucleophilic substitution of the 2-dimethylaminoethyl chloride hydrochloride intermediate with m-chlorodiphenylmethanol or its activated derivative.
- The reaction typically proceeds in an appropriate solvent under controlled temperature to form the ether linkage.
- The product is isolated as the hydrochloride salt by treatment with hydrochloric acid or by crystallization from suitable solvents.
This step requires careful control to ensure the selective formation of the ether bond at the meta position of the chlorodiphenylmethoxy group without side reactions.
Summary Table of Key Preparation Steps
| Step No. | Compound/Intermediate | Reagents/Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| 1 | 2-Dimethylaminoethyl chloride hydrochloride | Dimethylethanolamine + Thionyl chloride, 5–15 °C, reflux in dehydrated alcohol | 88.6 | >99.2 | No recrystallization needed, mild conditions |
| 2 | 2-(m-Chlorodiphenylmethoxy)-N,N-dimethylethylamine hydrochloride | Coupling with m-chlorodiphenylmethanol derivative, solvent, controlled temp | Not specified | High (typical) | Requires selective nucleophilic substitution |
Research Findings and Industrial Relevance
- The chlorination process using thionyl chloride is well-established for producing high-purity aminoalkyl chlorides, which are essential intermediates in pharmaceutical synthesis.
- Environmental considerations are addressed by gas absorption and minimal waste generation, making the process suitable for scale-up.
- The purity and yield data indicate the process is efficient and cost-effective.
- The coupling step to introduce the m-chlorodiphenylmethoxy group is critical for activity and requires optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(m-Chlorodiphenylmethoxy)-N,N-dimethylethylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The chlorinated group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated diphenylmethoxy oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2-(m-Chlorodiphenylmethoxy)-N,N-dimethylethylamine hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(m-Chlorodiphenylmethoxy)-N,N-dimethylethylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties of Selected Compounds
Key Observations :
- Diphenhydramine lacks halogen substitutions, contributing to its widespread use as an antihistamine with sedative effects .
- The target compound’s meta-chloro substitution may reduce steric hindrance compared to chlorphenoxamine, possibly improving H₁ receptor binding efficiency.
Pharmacological and Therapeutic Comparison
Table 2: Pharmacological Profiles
Mechanistic Insights :
- The meta-chloro group in the target compound may enhance lipophilicity , prolonging its half-life compared to diphenhydramine. This could improve bioavailability but increase central nervous system penetration, necessitating further toxicity studies.
- In contrast, chlorphenoxamine’s para-chloro and α-methyl groups may favor peripheral over central H₁ receptor binding, reducing sedation .
Q & A
Q. What are the recommended methods for synthesizing 2-(m-chlorodiphenylmethoxy)-N,N-dimethylethylamine hydrochloride, and how can purity be optimized?
Answer: Synthesis typically involves nucleophilic substitution between m-chlorodiphenylmethanol and N,N-dimethylethylamine under acidic conditions. Key steps include:
- Reaction Optimization: Use anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis. Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization .
- Purification: Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the product. Confirm purity (>95%) using reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid) .
- Structural Confirmation: Validate via - and -NMR spectroscopy, focusing on characteristic shifts (e.g., methoxy protons at ~3.3 ppm, aromatic protons in the m-chlorodiphenyl group) .
Q. What analytical techniques are critical for characterizing this compound’s stability under experimental conditions?
Answer:
- Thermal Stability: Perform thermogravimetric analysis (TGA) to assess decomposition temperatures (typically >150°C for similar hydrochlorides). Differential scanning calorimetry (DSC) can identify phase transitions .
- Solution Stability: Monitor degradation in aqueous buffers (pH 4–9) using UV-Vis spectroscopy (λ = 254 nm) over 24–72 hours. For light-sensitive studies, use amber vials and controlled illumination .
Q. How should researchers handle and store this compound to ensure long-term stability?
Answer:
- Storage: Store desiccated at –20°C in airtight containers under inert gas (argon/nitrogen) to prevent hygroscopic degradation .
- Handling: Use gloveboxes for moisture-sensitive experiments. Pre-dry solvents (e.g., molecular sieves for THF) to avoid hydrolysis .
Advanced Research Questions
Q. How can regioselectivity challenges in the synthesis of derivatives be addressed, particularly for modifying the m-chlorodiphenylmethoxy group?
Answer:
- Directed Ortho-Metalation: Use lithium diisopropylamide (LDA) at –78°C to deprotonate the methoxy group, enabling selective functionalization (e.g., halogenation or cross-coupling) .
- Controlled Reaction Conditions: Employ low temperatures (–40°C) and slow reagent addition to minimize side reactions. Validate selectivity via LC-MS and 2D NMR (e.g., NOESY for spatial proximity analysis) .
Q. What mechanistic insights can be gained from studying this compound’s interactions with biological targets (e.g., receptors or enzymes)?
Answer:
- Binding Studies: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity () and stoichiometry. For example, the m-chlorodiphenyl group may engage in π-π stacking with aromatic residues in binding pockets .
- Computational Modeling: Perform molecular docking (AutoDock Vina) and molecular dynamics simulations to predict binding modes. Compare with mutagenesis data to validate key residues .
Q. How can researchers resolve contradictions in pharmacological data, such as discrepancies between in vitro and in vivo efficacy?
Answer:
- Pharmacokinetic Profiling: Measure bioavailability using LC-MS/MS in plasma samples. Assess metabolic stability with liver microsomes (e.g., human CYP450 isoforms) to identify rapid clearance pathways .
- Tissue Distribution Studies: Use radiolabeled analogs (e.g., -tagged compound) to track accumulation in target organs. Autoradiography or PET imaging may clarify off-target effects .
Q. What strategies are effective for elucidating the compound’s role in catalytic or host-guest systems?
Answer:
- Ligand Screening: Test coordination with transition metals (e.g., Pd, Cu) via UV-Vis titration. Monitor shifts in absorbance to determine binding constants .
- Host-Guest Chemistry: Use -NMR titration with macrocyclic hosts (e.g., cucurbiturils) to study encapsulation. Analyze changes in proton chemical shifts to infer inclusion geometry .
Q. How can structural analogs be designed to enhance selectivity for specific biological pathways?
Answer:
- SAR Studies: Synthesize analogs with substituents (e.g., electron-withdrawing groups on the diphenyl ring) and screen against target vs. off-target proteins. Use IC values to correlate structure-activity trends .
- Crystallography: Co-crystallize the compound with its target (e.g., a kinase) to identify critical hydrogen bonds or hydrophobic interactions. Modify functional groups to enhance complementarity .
Methodological Notes
- Data Validation: Cross-reference NMR assignments with DEPT-135 and HSQC experiments to confirm carbon-proton correlations .
- Toxicity Screening: Prioritize Ames tests (bacterial mutagenicity) and zebrafish embryo models for preliminary safety assessments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
